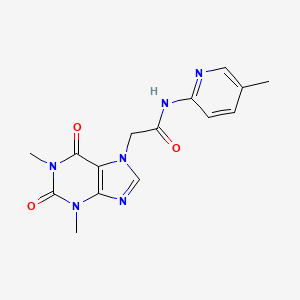
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide
Vue d'ensemble
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide is a useful research compound. Its molecular formula is C15H16N6O3 and its molecular weight is 328.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.12838839 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotective and MAO-B Inhibitory Activities
A study focused on synthesizing and evaluating semi- and thiosemicarbazides containing a methylxanthine moiety. It was found that 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino] acetamide exhibited promising neuroprotective effects, low neurotoxicity, and MAO-B inhibitory activity, making it a potential candidate for further in vivo evaluations (Mitkov et al., 2022).
Antagonist Ligand for A2B Adenosine Receptors
Another compound, MRE 2029-F20, which includes a derivative of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl), acts as a selective antagonist ligand for A2B adenosine receptors. This compound, as a radioligand, binds to human A2B receptors with a high affinity, making it useful for pharmacological characterization (Baraldi et al., 2004).
Antitumor Activity
Several new 2-methyl-2-[(1,3-diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides, closely related to the compound , were synthesized and showed promising antitumor activity against breast and leukemic cancer cell lines. These results suggest potential antitumor applications for similar compounds (Sultani et al., 2017).
Antimicrobial, Antioxidant, and Anticancer Properties
In a similar vein, new purine derivatives containing various rings were synthesized and evaluated for antimicrobial, antioxidant, and anticancer properties. One derivative, related in structure, showed significant activity against Gram-negative and Gram-positive bacteria and notable antifungal and cytotoxic activities against various cancer cell lines (Verma et al., 2021).
Conformational Analysis and Optical Properties
A study explored the conformational analysis and optical properties of compounds including 2,6-diaminopyridine with 1,3-dimethyl-7H-purine-2,6-dione, providing insight into the stereochemical characterization and potential for drug discovery and functionalized nucleoside design (Ivanova & Spiteller, 2011).
Enhancing Phleomycin's Lethal Effect
2-(6?,8?,9?-Trimethylpurin-2?-ylthio)acetamide, a similar compound, was found to enhance the lethal effect of phleomycin on Escherichia coli cultures. This suggests a potential application in enhancing antibiotic efficacy (Bhushan et al., 1975).
Synthesis of Pyrimidiopyrazole Derivatives
Pyrimidiopyrazole derivatives, incorporating elements of the compound , demonstrated outstanding antitumor activity against the HepG2 cell line, offering insights into the synthesis and potential therapeutic applications of these derivatives (Fahim et al., 2019).
Bronchodilating Activity
Research on xanthineacetic acid derivatives, including a compound structurally related to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-2-pyridinyl)acetamide, revealed strong bronchodilating effects on induced spasms in guinea pig trachea, suggesting potential applications in respiratory therapies (Peikov et al., 1995).
Anticancer Activity of Purine-Diones
Purine-diones and pyridopyrimidine-diones, structurally related to the compound , showed good to excellent inhibition activity against human breast cancer cell lines, highlighting their potential as anticancer agents (Hayallah, 2017).
Synthesis of Oxazinone Derivatives
The synthesis of novel oxazinone derivatives, incorporating structural elements of this compound, demonstrated potential as antimicrobial agents (Hossan et al., 2012).
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(5-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-9-4-5-10(16-6-9)18-11(22)7-21-8-17-13-12(21)14(23)20(3)15(24)19(13)2/h4-6,8H,7H2,1-3H3,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXRAERMWAQSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5870603.png)
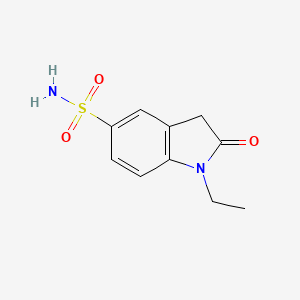
![N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5870615.png)
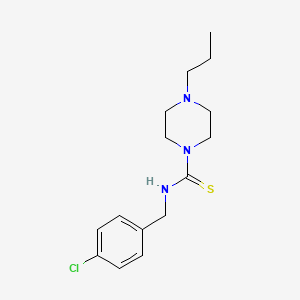
![1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5870627.png)
![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5870635.png)
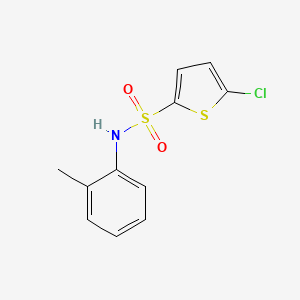
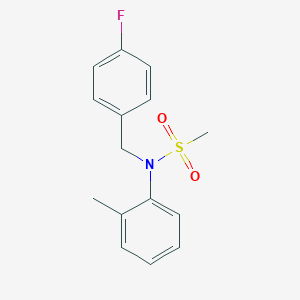
![N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5870649.png)
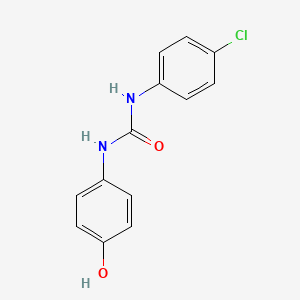
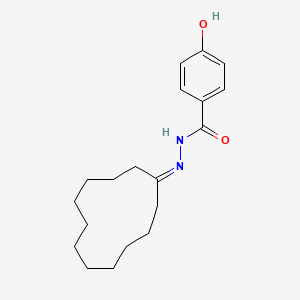
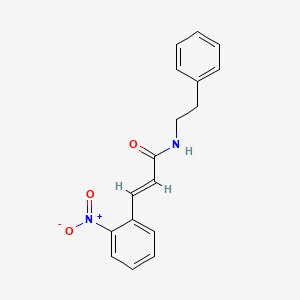
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5870689.png)
